molecular formula C19H16N2O3 B2538271 (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate CAS No. 324759-37-7

(Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate

Cat. No.: B2538271
CAS No.: 324759-37-7
M. Wt: 320.348
InChI Key: LCZFESIBDWLSJG-WJDWOHSUSA-N
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Description

(Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate is an organic compound that features a cyano group, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate typically involves a multi-step process. One common method involves the reaction of ethyl 3-aminobenzoate with 2-cyano-3-phenylacrylic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The ester group can undergo hydrolysis, releasing the active amine or acid moieties that interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2-cyano-3-phenylacrylamido)benzoate: Similar structure but different stereochemistry.

    Methyl 3-(2-cyano-3-phenylacrylamido)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    3-(2-cyano-3-phenylacrylamido)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Properties

IUPAC Name

ethyl 3-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-2-24-19(23)15-9-6-10-17(12-15)21-18(22)16(13-20)11-14-7-4-3-5-8-14/h3-12H,2H2,1H3,(H,21,22)/b16-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZFESIBDWLSJG-WJDWOHSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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